(2S)-2-(4-chlorophenoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-chlorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20421-35-6 | |
| Record name | (2S)-2-(4-chlorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enantioselective Synthetic Methodologies
Strategies for Asymmetric Synthesis of 2-(4-chlorophenoxy)propanoic Acid
Asymmetric synthesis offers an efficient route to chiral compounds by directly forming the desired enantiomer, minimizing the loss of starting material associated with resolving racemic mixtures.
The core structure of 2-(4-chlorophenoxy)propanoic acid is formed via a Williamson ether synthesis, which creates the ether linkage between a 4-chlorophenol (B41353) precursor and a propanoic acid derivative. francis-press.comwikipedia.orgfrancis-press.com To achieve enantioselectivity in this process, chemical strategies typically involve either the use of a chiral starting material (a "chiral pool" approach) or the application of a chiral auxiliary or catalyst.
One common pathway involves the nucleophilic substitution reaction between the sodium salt of 4-chlorophenol and an enantiomerically pure derivative of 2-chloropropanoic acid. By starting with the (R)-enantiomer of the 2-chloropropanoic acid derivative, an SN2 reaction mechanism, which proceeds with an inversion of stereochemistry, will yield the desired (S)-product.
Alternatively, chiral auxiliaries can be employed to guide the stereochemical outcome of a reaction. For the synthesis of related aryloxy acids, amides of (S)-lactic acid have been used as effective chiral auxiliaries. researchgate.net This methodology involves a diastereoselective substitution reaction to establish the chiral center with high stereoselectivity. researchgate.net Another approach is the chemical kinetic resolution of racemic 2-aryloxypropanoic acids using a chiral acyl-transfer catalyst, which enables the separation of the enantiomers through enantioselective esterification. elsevierpure.com
Biocatalytic methods leverage the inherent stereoselectivity of enzymes or whole microorganisms to produce chiral compounds. While direct asymmetric synthesis using enzymes is a powerful tool, a common biocatalytic strategy for compounds like 2-(4-chlorophenoxy)propanoic acid is the enantioselective degradation of a racemic mixture.
Studies on structurally similar herbicides have demonstrated the potential of this approach. For instance, the bacterium Sphingomonas herbicidovorans MH has been shown to preferentially degrade the (S)-enantiomer of dichlorprop (B359615) [(RS)-2-(2,4-dichlorophenoxy)propanoic acid], a closely related phenoxypropanoic acid. nih.gov Similarly, bacterial consortia isolated from soil have been found to exclusively degrade the (R)-(+)-isomer of mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid], leaving the (S)-(-)-enantiomer unaffected. This enantioselective biodegradation represents a pathway to isolate one enantiomer by having microorganisms selectively consume and metabolize the other from a racemic mixture.
Kinetic Resolution Techniques
Kinetic resolution is a widely used method for separating racemic compounds. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. When the reaction is stopped at approximately 50% conversion, one can recover the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer, both in enantiomerically enriched forms.
Lipases are a class of enzymes frequently used in kinetic resolutions due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. For 2-(4-chlorophenoxy)propanoic acid, the resolution is typically achieved through enantioselective esterification of the racemic acid or enantioselective hydrolysis of its racemic ester.
Partially purified lipase (B570770) from Carica papaya (pCPL) has proven to be a highly effective biocatalyst for the kinetic resolution of racemic 2-(chlorophenoxy)propanoic acid via esterification. bohrium.com In a key study, the esterification of the racemic acid with trimethylsilylmethanol in anhydrous isooctane (B107328) was examined. bohrium.com
The research revealed that pCPL exhibits high enantioselectivity (E > 100) for the 4-chloro substituted substrate, preferentially catalyzing the esterification of the (R)-enantiomer. bohrium.com This selective reaction leaves the desired (S)-2-(4-chlorophenoxy)propanoic acid unreacted and allows for its recovery with high enantiomeric purity. The thermodynamic analysis indicated that this enantiomeric discrimination is primarily driven by the difference in activation enthalpy (ΔΔH) between the two enantiomers. bohrium.com
| Substrate | Lipase | Relative Activity | Enantioselectivity (E) |
|---|---|---|---|
| (RS)-2-(2-chlorophenoxy)propanoic acid | pCPL | 1.0 | >100 |
| (RS)-2-(2-chlorophenoxy)propanoic acid | CRL | 1.0 | 1.4 |
| (RS)-2-(3-chlorophenoxy)propanoic acid | pCPL | 14.2 | 1.4 |
| (RS)-2-(3-chlorophenoxy)propanoic acid | CRL | 3.8 | 1.2 |
| (RS)-2-(4-chlorophenoxy)propanoic acid | pCPL | 20.0 | >100 |
| (RS)-2-(4-chlorophenoxy)propanoic acid | CRL | 1.7 | 1.6 |
Lipase from Candida rugosa (CRL) is one of the most widely studied biocatalysts for the resolution of chiral acids and alcohols. nih.gov Specific research has been conducted on the kinetic resolution of 2-(4-chlorophenoxy)propionic acid using CRL. dntb.gov.ua
However, in direct comparison with Carica papaya lipase for the esterification of chlorophenoxy-substituted propionic acids, crude CRL demonstrated significantly lower activity and enantioselectivity. bohrium.com For the 4-chloro substituted substrate, CRL exhibited an enantioselectivity value of only 1.6, compared to over 100 for pCPL, and its relative activity was more than 10-fold lower. bohrium.com While CRL is effective for resolving many other racemic acids, these findings suggest that pCPL is a superior biocatalyst for this particular substrate under the tested conditions. bohrium.com
Optimization of Biocatalytic Reaction Conditions
The efficiency and selectivity of biocatalytic reactions are highly dependent on various reaction conditions. mdpi.com Optimizing these parameters is crucial for maximizing the yield and enantiomeric purity of (2S)-2-(4-chlorophenoxy)propanoic acid. Key factors that require careful consideration include the choice of enzyme or microorganism, temperature, pH, reaction medium (solvent), and substrate concentration. mdpi.commdpi.com
Temperature: Enzyme activity is significantly influenced by temperature. For lipase-catalyzed reactions, temperatures are often maintained between 30°C and 70°C. For example, in the biocatalytic synthesis of ibuprofen (B1674241) esters, temperatures of 50°C, 70°C, and 90°C were tested to find the optimal condition. mdpi.com Each enzyme has an optimal temperature at which it exhibits maximum activity; temperatures above this optimum can lead to denaturation and loss of function.
pH: The pH of the reaction medium affects the ionization state of both the enzyme and the substrate, which in turn influences enzyme activity and stability. For lipase immobilization, different buffers at varying pH values (e.g., citrate (B86180) buffer at pH 4 or Tris base at pH 9) can be crucial for achieving high enantioselectivity in the subsequent reaction. nih.gov
Reaction Medium: In lipase-catalyzed esterifications, the choice of organic solvent is critical. Solvents like 2-methylbutan-2-ol or 1,2-dichloropropane (B32752) have been used in the kinetic resolution of related 2-arylpropionic acids. mdpi.comnih.gov The solvent can affect enzyme conformation and activity. The use of immobilized enzymes, such as lipases on octyl-agarose (B13739342) supports, can enhance their stability and activity in organic media. nih.gov
Table 2: Key Parameters for Optimization of Biocatalytic Reactions
| Parameter | Typical Range/Consideration | Rationale |
|---|---|---|
| Temperature | 30 - 70 °C | Affects enzyme activity and stability. mdpi.com |
| pH / Buffer | pH 4 - 9 | Influences the ionization state of the enzyme and substrate, impacting catalytic efficiency. nih.gov |
| Solvent | Non-polar organic solvents (e.g., n-hexane, toluene) | Affects enzyme conformation, activity, and substrate solubility. mdpi.com |
| Biocatalyst Loading | 20 - 60% (w/w of substrate) | Impacts reaction rate and process economics. mdpi.com |
| Substrate Molar Ratio | 1:1 to 1:6 (acid:alcohol) | Drives the reaction equilibrium towards product formation. mdpi.com |
Characterization of Enantiomeric Purity in Synthesized Compounds
Following the enantioselective synthesis, it is essential to accurately determine the enantiomeric purity of the resulting this compound. The most widely used technique for this purpose is chiral chromatography, particularly high-performance liquid chromatography (HPLC). nih.gov
Chiral HPLC separates enantiomers by utilizing a chiral environment, which can be achieved in three main ways: using a chiral stationary phase (CSP), adding a chiral mobile phase additive (CMPA), or derivatizing the analyte with a chiral derivatizing agent (CDA). chiralpedia.com The most common approach for compounds like 2-(4-chlorophenoxy)propanoic acid is the use of a CSP. nih.gov
CSPs are packed with a chiral selector that forms transient diastereomeric complexes with the enantiomers. Because these complexes have different stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer, resulting in separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are frequently used for the separation of arylpropionic acids. Another example is the use of an α1-acid glycoprotein (B1211001) column for the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov
The result of a chiral HPLC analysis is a chromatogram showing two separate peaks, one for each enantiomer. The enantiomeric excess (% ee), a measure of the purity, is calculated from the areas of these two peaks using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Capillary electrophoresis (CE) is another powerful technique for chiral separations. nih.gov In CE, a chiral selector, such as a cyclodextrin (B1172386), is added to the background electrolyte. The enantiomers form inclusion complexes with the chiral selector that have different mobilities under an electric field, leading to their separation. nih.gov
Table 3: Methods for Characterizing Enantiomeric Purity
| Technique | Principle | Key Components | Outcome |
|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral environment, leading to different retention times. chiralpedia.com | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, protein-based). nih.gov | Chromatogram with resolved peaks for (S) and (R) enantiomers. Allows calculation of enantiomeric excess (% ee). sigmaaldrich.com |
| Capillary Electrophoresis (CE) | Differential migration of diastereomeric complexes in an electric field. nih.gov | Chiral Selector in buffer (e.g., cyclodextrins). nih.gov | Electropherogram showing separated enantiomer peaks. |
| Chiral Derivatization followed by standard Chromatography | Conversion of enantiomers into diastereomers with different physical properties, allowing separation on an achiral column. chiralpedia.com | Chiral Derivatizing Agent (CDA). chiralpedia.com | Chromatogram with resolved peaks for the diastereomeric derivatives. |
Molecular Mechanisms of Action in Plant Systems
Auxin Mimicry and Plant Hormone Signaling
(2S)-2-(4-chlorophenoxy)propanoic acid and related compounds are recognized as synthetic auxins because they elicit physiological responses similar to those caused by high concentrations of endogenous auxin. pressbooks.pub At low doses, these compounds can act as plant growth regulators, but at herbicidal concentrations, they induce uncontrolled and disorganized growth, ultimately leading to the death of susceptible plants. pressbooks.pubunl.edu This mimicry allows them to hijack the plant's hormonal signaling machinery, beginning with the interaction with specific auxin receptors.
Interaction with Auxin Receptors
Plants possess sophisticated molecular systems to perceive auxin, primarily involving two key types of receptor proteins: the TIR1/AFB F-box proteins and the historically studied Auxin-Binding Protein 1 (ABP1).
The primary and most well-understood mechanism of auxin perception involves a family of nuclear-localized F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs). nih.govnih.gov In Arabidopsis, there are six members of this family which act as the substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.govnih.gov
Synthetic auxins like the phenoxypropionic acids function as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins called Aux/IAA. nih.govmdpi.com The binding of the auxin molecule into a pocket on the surface of the TIR1/AFB protein creates a high-affinity binding site for the Aux/IAA co-receptor. nih.govnih.gov This binding event tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govnih.gov
Research has shown that different TIR1/AFB proteins exhibit selective binding for various natural and synthetic auxins. nih.govwhiterose.ac.uk This differential affinity contributes to the varying efficacy and weed spectrum of different auxinic herbicides. nih.gov For instance, phenoxy-carboxylate auxins like mecoprop (B166265), a close structural relative of this compound, demonstrate significantly higher binding to the TIR1 receptor compared to other phenoxy herbicides like 2,4-D. nih.gov
| Compound | Chemical Class | Relative Binding to AtTIR1 | Relative Binding to AtAFB2 | Relative Binding to AtAFB5 |
|---|---|---|---|---|
| IAA (Indole-3-acetic acid) | Indoleacetic acid | High | High | High |
| 2,4-D | Phenoxy-carboxylate | Lower than IAA | Lower than IAA | Lower than IAA |
| Mecoprop | Phenoxy-carboxylate | Higher than 2,4-D | Higher than other phenoxy-carboxylates | Low |
| Dicamba | Benzoate | Low | Low | Low |
| Picloram | Picolinate | Low | Low | High |
This table provides a qualitative comparison based on findings that different auxin herbicides exhibit selective binding affinities to various receptor clades. nih.govnih.gov
For many years, Auxin-Binding Protein 1 (ABP1) was considered a primary candidate for the auxin receptor. nih.govnih.gov ABP1 is a glycoprotein (B1211001) predominantly located in the endoplasmic reticulum, with a small fraction secreted to the plasma membrane. nih.govharvard.edu Structural studies have confirmed its ability to bind auxin with high affinity in a specific pocket containing a zinc ion. nih.govresearchgate.net
The proposed role of ABP1 involves mediating rapid, non-transcriptional responses to auxin at the cell surface, potentially by interacting with transmembrane kinases (TMKs). harvard.edu However, the precise physiological function of ABP1 in auxin signaling has been a subject of considerable debate, and its direct role in mediating the herbicidal effects of auxin mimics is less clear compared to the well-established TIR1/AFB pathway. nih.govbiorxiv.org
Downstream Molecular and Cellular Responses
The binding of this compound to auxin receptors initiates a cascade of molecular events that profoundly alter cellular processes.
The degradation of Aux/IAA proteins is the central event that triggers downstream signaling. nih.gov In their stable form, Aux/IAA proteins repress the activity of another family of proteins called Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. nih.govmdpi.com
When Aux/IAA repressors are removed, ARFs are free to activate the transcription of numerous early auxin-responsive genes. mdpi.com This includes several key gene families:
Aux/IAA: Many of the Aux/IAA genes are themselves rapidly induced by auxin, creating a negative feedback loop to restore homeostasis. nih.govmdpi.com
GH3: This family of genes encodes enzymes that conjugate amino acids to auxin, which is a mechanism for inactivating excess auxin and maintaining hormonal balance.
SAUR (Small Auxin-Up RNA): These genes are rapidly and robustly induced by auxin. While their exact functions are still being fully elucidated, they are implicated in promoting cell elongation by influencing plasma membrane H+-ATPase activity, a key component of the "acid growth" hypothesis.
The massive and sustained activation of these gene networks by a synthetic auxin disrupts the plant's ability to regulate its own growth. nih.gov
| Gene Family | Function | Role in Auxin Signaling |
|---|---|---|
| Aux/IAA | Transcriptional Repressors | Repress ARF transcription factors; degraded in the presence of auxin. nih.govmdpi.com |
| ARF | Auxin Response Factors (Transcription Factors) | Activate or repress auxin-responsive genes upon degradation of Aux/IAA proteins. nih.govmdpi.com |
| GH3 | Amido Synthetases | Inactivate auxin by conjugation to amino acids, maintaining hormone homeostasis. |
| SAUR | Small Auxin-Up RNAs | Promote cell elongation, likely through effects on ion transport at the plasma membrane. |
The profound changes in gene expression lead to catastrophic failures in the regulation of cellular growth. wikipedia.org The overstimulation of auxin-responsive pathways causes rapid and uncontrolled cell elongation, division, and differentiation. pressbooks.pubunl.edu This leads to a variety of visible symptoms, including epinastic bending and twisting of stems and petioles, tissue swelling (callus formation), and ultimately, the cessation of normal development. The uncontrolled growth exhausts the plant's energy reserves and disrupts vascular tissues, leading to necrosis and death. wikipedia.orgpressbooks.pub
Stereospecificity of Biological Activity
A critical aspect of the biological activity of phenoxypropanoic acid herbicides is their stereospecificity. These molecules possess a chiral center at the carbon atom adjacent to the carboxyl group, resulting in two enantiomeric forms: (R) and (S). Extensive research has demonstrated that the herbicidal efficacy resides almost exclusively in one of these enantiomers.
For the class of phenoxypropanoic acids, the herbicidal activity is predominantly associated with the (R)-enantiomer. The (S)-enantiomer, such as the subject of this article, this compound, exhibits significantly lower or negligible herbicidal activity. This difference is not due to variations in uptake or translocation within the plant but is a direct consequence of the stereospecific nature of the target receptor site.
Environmental Fate and Biotransformation Studies
Degradation Pathways in Environmental Compartments
The degradation of phenoxyalkanoic acid herbicides is significantly influenced by the presence or absence of oxygen, leading to distinct transformation pathways in soil and water.
Under aerobic conditions, the degradation of chlorophenoxy herbicides like mecoprop (B166265) generally proceeds with half-lives on the order of several days. who.int Microbial activity is the principal driver of this degradation. The initial step in the aerobic breakdown of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in soil involves the cleavage of the ether bond, a process catalyzed by microbial enzymes. mdpi.com This process transforms the herbicide into intermediate compounds that are then further metabolized by soil microorganisms. mdpi.com The rate of degradation can be rapid, with studies on 2,4-D showing a half-life of approximately 10 days in aerobic soils. frontiersin.org For mecoprop, complete degradation is often observed, driven by adapted microbial communities that can utilize the compound as a source of carbon and energy. nih.gov
In the absence of oxygen, the transformation of phenoxyalkanoic herbicides is significantly slower. For instance, the half-life of the related compound 2,4-D in anaerobic aquatic environments can range from 41 to 333 days. frontiersin.org This highlights the reduced efficiency of microbial degradation under anaerobic conditions compared to aerobic environments.
Microbial Biotransformation of Enantiomers
The biotransformation of (2S)-2-(4-chlorophenoxy)propanoic acid is characterized by a high degree of enantioselectivity, where microorganisms preferentially degrade one stereoisomer over the other.
Numerous studies have demonstrated that microbial cultures exhibit a preference for one enantiomer of phenoxypropanoic acids. The bacterium Sphingomonas herbicidovorans MH, for example, can completely degrade both enantiomers of the herbicides dichlorprop (B359615) and mecoprop, but it shows a preferential and faster degradation of the (S)-enantiomer. nih.govasm.orgresearchgate.net When this bacterium is grown on a racemic mixture of dichlorprop, the (S)-enantiomer is removed from the culture medium in nearly half the time it takes to degrade the (R)-enantiomer. nih.gov This enantioselective degradation suggests the involvement of specific enzymes tailored to each stereoisomer. researchgate.netnih.govresearcher.life In contrast, some bacteria exhibit opposite selectivity; for instance, Alcaligenes denitrificans has been found to exclusively degrade the (R)-enantiomer of mecoprop, leaving the (S)-enantiomer unaffected. nih.govresearchgate.net
Specific bacteria and microbial consortia have been identified as key players in the degradation of this compound and related compounds. Sphingomonas herbicidovorans MH is one of the most well-studied organisms capable of degrading both enantiomers of mecoprop and dichlorprop. nih.govasm.org Other bacteria isolated from agricultural soils, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, have also demonstrated the ability to grow on mecoprop as a sole carbon source. nih.gov
Often, the complete degradation of these herbicides is achieved by synergistic microbial communities rather than single strains. nih.gov One such community was found to comprise two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus. nih.gov While none of these isolates could degrade mecoprop alone, certain combinations of the community members were required for its breakdown. nih.gov
Table 1: Microorganisms Involved in the Degradation of Phenoxypropanoic Acids
| Microorganism/Consortium | Compound Degraded | Enantioselectivity | Reference |
| Sphingomonas herbicidovorans MH | Dichlorprop, Mecoprop | Preferential for (S)-enantiomer | nih.govasm.org |
| Alcaligenes denitrificans | Mecoprop | Exclusive for (R)-enantiomer | nih.govresearchgate.net |
| Alcaligenes sp. CS1 | (R/S)-Mecoprop | Not specified | nih.gov |
| Ralstonia sp. CS2 | (R/S)-Mecoprop | Not specified | nih.gov |
| Microbial Consortium (Pseudomonas spp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus) | Mecoprop | Not specified | nih.gov |
The molecular basis for the enantioselective degradation observed in microorganisms like S. herbicidovorans MH lies in the action of specific enzymes. Research has identified two distinct α-ketoglutarate-dependent dioxygenases that initiate the degradation of each mecoprop enantiomer. nih.govfao.org These non-heme iron-dependent enzymes require both molecular oxygen and α-ketoglutarate as substrates to function. nih.govwikipedia.org
One enzyme, designated SdpA, is specific for the (S)-enantiomer, while the other, RdpA, is specific for the (R)-enantiomer. nih.gov In S. herbicidovorans MH, the (S)-enantiomer-specific dioxygenase (SdpA) is constitutively expressed, meaning it is always present. In contrast, the (R)-enantiomer-specific enzyme (RdpA) is inducible and is only produced when the cells are grown in the presence of the (R)-enantiomer. nih.gov When the bacterium is grown on a racemic mixture, both enzymes are present. nih.govfao.org These enzymes catalyze a dioxygenation reaction that cleaves the ether linkage of the herbicide, representing the first critical step in its degradation pathway. fao.org
Table 2: Enantioselective Enzymes in Sphingomonas herbicidovorans MH
| Enzyme | Full Name | Target Enantiomer | Expression | Cofactors | Reference |
| RdpA | (R)-dichlorprop dioxygenase | (R)-enantiomer | Inducible | α-ketoglutarate, Fe(II) | nih.govnih.gov |
| SdpA | (S)-dichlorprop dioxygenase | (S)-enantiomer | Constitutive | α-ketoglutarate, Fe(II) | nih.govnih.gov |
Enantioselective Degradation by Microbial Cultures
Enantiomer Fractionation in Environmental Matrices
In environmental systems, the enantioselective biodegradation of this compound and its corresponding (R)-enantiomer leads to shifts in their relative proportions, a process known as enantiomer fractionation. Monitoring the enantiomer fraction (EF) or enantiomeric ratio (ER) in soil, sediment, and groundwater serves as a powerful tool to demonstrate in-situ biodegradation, as abiotic attenuation processes such as sorption, dilution, and dispersion are not enantioselective. dss.go.thacs.org
In soil environments, there is a general tendency for the preferential degradation of one enantiomer over the other. Field studies have shown that dichlorprop undergoes enantioselective transformation in surface soil, with the (S)-enantiomer exhibiting a significantly shorter half-life (approximately 4 days) compared to the (R)-enantiomer (approximately 8 days). researchgate.net This leads to an enrichment of the less-preferred (R)-enantiomer in the soil residue over time.
In aquatic systems, particularly groundwater, enantiomer fractionation provides clear evidence of natural attenuation in contaminant plumes. While direct field studies for dichlorprop are less common, extensive research on the structurally similar herbicide mecoprop in a landfill-polluted limestone aquifer illustrates the principle. In these studies, the enantiomeric ratio of mecoprop was observed to change significantly along the groundwater flow path, corresponding to different redox zones. bcpc.org
In the anoxic methanogenic and sulphate-reducing zones, the mecoprop remained racemic (EF ≈ 0.5), indicating a lack of significant degradation. bcpc.org
In the downstream nitrate-reducing and aerobic zones, the enantiomer fraction shifted, indicating active biodegradation with differing enantioselectivity depending on the active microbial communities. bcpc.org
Since dichlorprop degradation is known to be highly enantioselective in laboratory studies with various microbes, similar fractionation is expected in contaminated groundwater. nih.govdss.go.th Sorption experiments have confirmed that the affinity of these herbicides for aquifer materials is low and, crucially, non-enantioselective. dss.go.thacs.org Therefore, a measured shift in the enantiomeric ratio away from the original racemic composition (ER ≠ 1.0) in field samples is strong evidence that microbial degradation is occurring.
| Environmental Matrix | Finding | Implication | Citation |
|---|---|---|---|
| Surface Soil | (S)-dichlorprop had a shorter half-life (~4 days) than (R)-dichlorprop (~8 days). | Enrichment of the (R)-enantiomer in soil over time. | researchgate.net |
| Soil | Preferential degradation of (S)-dichlorprop was reported. | Confirms enantioselective biodegradation in terrestrial systems. | dss.go.th |
| Marine Environment | Some marine microorganisms preferentially degraded (R)-dichlorprop. | Enantioselectivity can be environment-specific, varying between terrestrial and marine microbes. | dss.go.th |
| Groundwater (Aquifer) | Changes in the enantiomer ratio of mecoprop correlated with redox zones. | Demonstrates that different microbial communities under varying redox conditions exhibit distinct enantioselectivities. This serves as a model for expected dichlorprop behavior. | bcpc.org |
| Aquifer Materials | Sorption of phenoxyalkanoic acids is low and not enantioselective. | Observed enantiomer fractionation in groundwater can be confidently attributed to biodegradation, not physical processes. | dss.go.thacs.org |
Metabolic Intermediates and Product Analysis in Degradation Pathways
The biodegradation of dichlorprop proceeds through a series of enzymatic reactions that transform the parent molecule into compounds that can be funneled into central microbial metabolism. The analysis of metabolic intermediates has been crucial in elucidating these degradation pathways.
The initial and rate-limiting step in the aerobic degradation of both (R)- and (S)-dichlorprop is the cleavage of the ether linkage that connects the propanoic acid side chain to the chlorinated aromatic ring. This reaction is catalyzed by highly specific Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.net Separate enzymes, designated RdpA and SdpA, have been identified for their activity on the (R)- and (S)-enantiomers, respectively. researchgate.net This initial transformation yields two products: pyruvate (B1213749) from the side chain and 2,4-dichlorophenol (B122985) (2,4-DCP) from the aromatic ring. nih.govresearchgate.net 2,4-DCP is thus the first major aromatic intermediate common to the degradation pathways of both enantiomers. nih.gov
Following its formation, 2,4-DCP is further degraded, typically via a modified ortho-cleavage pathway, which is a common strategy for microbial breakdown of chlorinated aromatic compounds. nih.gov This downstream pathway involves the following key steps:
Hydroxylation: The 2,4-DCP molecule is hydroxylated by a monooxygenase to form 3,5-dichlorocatechol (B76880).
Aromatic Ring Fission: The aromatic ring of 3,5-dichlorocatechol is then opened by a dioxygenase enzyme, which cleaves the bond between the two hydroxyl-bearing carbon atoms (ortho-cleavage).
Intermediate Metabolism: The resulting linear molecule undergoes further enzymatic conversions, including hydrolysis and reduction, to yield intermediates of the Krebs (tricarboxylic acid) cycle, such as succinyl-CoA and acetyl-CoA.
These central metabolic intermediates are then completely mineralized to carbon dioxide and water, with the release of chloride ions. The stoichiometric release of chloride is often used as an indicator of the complete degradation of the chlorinated herbicide. nih.gov
Advanced Analytical Methodologies for Enantiomer Specific Analysis
Chiral Chromatographic Techniques
Chiral chromatography is a cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This can be accomplished by using a chiral stationary phase (CSP) that is chemically bonded to the support material. eijppr.com
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the direct separation of enantiomers. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. eijppr.com Various types of CSPs are available, including protein-based, polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide phases. eijppr.comsigmaaldrich.com
For phenoxypropionic acids, polysaccharide-based and macrocyclic glycopeptide columns have proven effective. A study demonstrated the successful simultaneous separation of the enantiomers of methyl 2-(4-chlorophenoxy)propionate and their corresponding acids. ntu.edu.tw This was achieved using a Chiralcel OK column, which is a cellulose-based CSP. ntu.edu.tw The ability to separate both the ester and acid forms in a single analysis is a significant advantage of this method. ntu.edu.tw
Another approach involves the use of protein-based CSPs. For the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), direct enantiomeric resolution was achieved on an Enantiopac column, which contains alpha 1-acid glycoprotein (B1211001) as the chiral selector. nih.gov Indirect methods, involving derivatization of the analyte before analysis on a Pirkle-type column, have also been successfully applied to CMPP. nih.gov
Table 1: HPLC Conditions for Enantiomeric Separation of 2-(4-chlorophenoxy)propanoic Acid Analogs
| Parameter | Method 1: Methyl 2-(4-chlorophenoxy)propionate & Acid |
|---|---|
| Column | Chiralcel OK ntu.edu.tw |
| Mobile Phase | Not specified in abstract |
| Detection | UV Spectrophotometer ntu.edu.tw |
| Result | Simultaneous separation of (R,S)-methyl ester and (R,S)-acid ntu.edu.tw |
This table is generated based on available data for closely related compounds and demonstrates typical parameters.
Gas Chromatography (GC) with chiral columns is another powerful technique for enantiomeric separation. gcms.cz This method typically requires the analyte to be volatile and thermally stable. For acidic compounds like 2-(4-chlorophenoxy)propanoic acid, derivatization is often necessary to convert them into more volatile esters. mdpi.com
The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) macromolecules are incorporated into a polysiloxane liquid stationary phase, creating a chiral environment within the column. gcms.cz The enantiomers of the analyte interact differently with the chiral selector, leading to their separation. gcms.cz The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature programming, are crucial for achieving optimal resolution.
Chiral Electrophoretic Separation Methods
Chiral electrophoretic methods offer an alternative to chromatographic techniques, often providing high efficiency and requiring only small sample volumes.
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte. nih.gov This mode of CE is known as electrokinetic chromatography (EKC). nih.gov The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility and, consequently, their separation. mdpi.com
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the resolution of phenoxy acid herbicides. mdpi.comnih.gov For instance, the baseline separation of the enantiomers of dichlorprop (B359615), a structurally similar herbicide, was achieved using tetrakis(trimethylsilyl)-β-cyclodextrin (TM-β-CD) as the chiral selector. nih.gov Another study reported the partial enantiomeric resolution of 2-(3-chlorophenoxy)propionic acid using β-cyclodextrin. ums.edu.my Macrocyclic antibiotics, such as vancomycin, have also been successfully employed as chiral selectors for the separation of various aryloxypropionic acid herbicides. semanticscholar.orgmdpi.com
Table 2: Capillary Electrophoresis Parameters for Enantiomeric Resolution of Phenoxypropionic Acids
| Parameter | Method for Dichlorprop Enantiomers | Method for 2-(3-chlorophenoxy)propionic acid |
|---|---|---|
| Technique | Electrokinetic Chromatography (EKC) nih.gov | Capillary Zone Electrophoresis (CZE) ums.edu.my |
| Chiral Selector | TM-β-CD nih.gov | β-CD ums.edu.my |
| Background Electrolyte | Acetate buffer (pH 4.7) nih.gov | 50mM Sodium Dihydrogen Phosphate (pH 8.36) ums.edu.my |
| Result | Baseline separation nih.gov | Partial resolution ums.edu.my |
This table illustrates typical CE conditions used for the enantiomeric separation of related compounds.
Hyphenated Techniques for Enhanced Sensitivity and Specificity
Hyphenating separation techniques with powerful detection methods like mass spectrometry provides unparalleled sensitivity and specificity, which is crucial for trace-level analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the determination of acidic herbicides in complex matrices due to its high sensitivity, selectivity, and ease of use, often requiring minimal sample preparation. lcms.cz When coupled with a chiral HPLC column, LC-MS/MS allows for the highly sensitive and specific quantification of individual enantiomers.
The use of reversed-phase chiral columns, such as those based on macrocyclic glycopeptides, is particularly advantageous as the mobile phases are highly compatible with mass spectrometry sources like electrospray ionization (ESI). lcms.cz An analytical method for Mecoprop-p (the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid) in soil has been developed using an HPLC system coupled to a triple quadrupole mass spectrometer. epa.gov This demonstrates the capability of LC-MS/MS for the enantiomer-specific analysis of this class of compounds in environmental samples. The technique typically operates in negative ion mode for acidic herbicides, monitoring specific precursor-to-product ion transitions for unambiguous identification and quantification. lcms.cztdl.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2S)-2-(4-chlorophenoxy)propanoic acid |
| 2-(4-chlorophenoxy)propanoic acid |
| (R)-2-(4-chlorophenoxy)propanoic acid |
| 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP/Mecoprop) |
| Mecoprop-p |
| Methyl 2-(4-chlorophenoxy)propionate |
| 2-(3-chlorophenoxy)propionic acid |
| Dichlorprop |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the enantiomer-specific analysis of chiral compounds like this compound. This hyphenated technique combines the high separation efficiency and low sample consumption of CE with the high sensitivity and structural identification capabilities of MS. nih.govmdpi.com The fundamental principle of chiral CE-MS is the differential migration of enantiomers in an electric field, which is achieved by introducing a chiral selector into the background electrolyte (BGE). nih.govspringernature.com
For phenoxypropanoic acids, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. acs.orgdiva-portal.org These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers of the analyte, such as this compound and its (R)-enantiomer, can enter the cyclodextrin cavity, forming transient, non-covalent diastereomeric inclusion complexes. diva-portal.orgnih.gov The stability of these complexes differs slightly for each enantiomer, leading to different effective electrophoretic mobilities and, consequently, their separation within the capillary. nih.gov
The separated enantiomers are then transferred to the mass spectrometer via a specialized interface, most commonly an electrospray ionization (ESI) source. diva-portal.org The ESI interface nebulizes the effluent from the capillary, creating charged droplets from which analyte ions are desorbed and enter the mass analyzer. MS detection provides high selectivity and sensitivity, allowing for confident identification and quantification of each enantiomer, even in complex matrices. mdpi.com The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for enhanced sensitivity or tandem MS (MS/MS) for structural confirmation.
The development of a CE-MS method involves optimizing several key parameters to achieve baseline resolution of the enantiomers. These parameters include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. rsc.org
Table 1: Typical CE-MS Parameters for Enantioseparation of Phenoxypropanoic Acids
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Capillary | Fused-silica (50-75 µm i.d., 50-100 cm length) | Provides the separation channel. |
| Chiral Selector | Sulfated β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Forms transient diastereomeric complexes with enantiomers. nih.govrsc.org |
| Background Electrolyte (BGE) | 25-200 mM buffer (e.g., ammonium (B1175870) acetate, formic acid) at pH 3-6 | Maintains current and pH; influences analyte charge and mobility. rsc.org |
| Applied Voltage | 15-30 kV (Normal or Reversed Polarity) | Drives the electrophoretic separation. mdpi.com |
| Temperature | 20-25 °C | Affects buffer viscosity and complexation kinetics. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5-40 s) | Introduces a small plug of the sample into the capillary. rsc.org |
| Ionization Source | Electrospray Ionization (ESI), negative ion mode | Generates gas-phase ions from the separated analytes. |
| MS Detection | Selected Ion Monitoring (SIM) or MS/MS | Provides selective and sensitive detection of the target analytes. |
Development of Robust and Validated Enantiomer-Specific Analytical Protocols
The development of a robust and validated analytical method is a critical requirement for the reliable and accurate quantification of this compound and its corresponding (R)-enantiomer. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The process must follow established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity.
A robust analytical protocol is one that remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsc.org The validation of an enantiomer-specific method involves the evaluation of several key performance characteristics.
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. For chiral methods, baseline resolution between the (S)- and (R)-enantiomers is a primary goal.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of a standard curve, with a correlation coefficient (r²) close to 1.0 being desirable. nih.govrsc.org
Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. nih.gov
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. rsc.org
Robustness: The robustness of the method is evaluated by making small, deliberate changes to method parameters, such as the pH of the mobile phase/BGE, column/capillary temperature, or mobile phase/BGE composition, and observing the effect on the results, particularly the resolution of the enantiomers.
Table 2: Typical Validation Parameters and Acceptance Criteria for an Enantiomer-Specific Method
| Validation Parameter | Typical Acceptance Criterion | Reference |
|---|---|---|
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers; no interference from matrix components. | nih.gov |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.gov |
| Accuracy (% Recovery) | Typically 98-102% | rsc.org |
| Precision (RSD) | ≤ 2% | nih.gov |
| Limit of Quantitation (LOQ) | Sufficiently low to measure expected concentrations; demonstrated with acceptable precision and accuracy. | rsc.org |
| Robustness | Resolution and quantification remain acceptable after minor changes in method parameters. | rsc.org |
Computational Chemistry and Quantitative Structure Activity Relationships Qsar
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to understand the three-dimensional structure and dynamic behavior of (2S)-2-(4-chlorophenoxy)propanoic acid. Through various computational techniques, researchers can predict its preferred conformations, electronic properties, and vibrational spectra, which are crucial for understanding its interaction with biological targets.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For compounds structurally similar to this compound, such as 2(4-chlorophenoxy)-2-methyl propionic acid, DFT calculations using the B3LYP functional with the 6-31G(d) basis set have been employed to optimize the molecular structure and predict vibrational wavenumbers. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.
The vibrational properties, including infrared (IR) and Raman spectra, can also be simulated using DFT. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic vibrational frequencies of the carboxylic acid group, the chlorophenoxy ring, and the propanoic acid chain can be identified and analyzed.
Table 1: Representative DFT Calculation Parameters for a Related Phenoxypropionic Acid
| Parameter | Value/Method |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31G(d) |
| Task | Geometry Optimization & Vibrational Frequency Calculation |
This data is based on studies of structurally similar compounds, such as 2(4-chlorophenoxy)-2-methyl propionic acid, and is representative of the methods used for this compound.
Key electronic properties that can be determined through NBO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. NBO analysis also provides insights into the donor-acceptor interactions between filled and empty orbitals, which can explain the stability arising from hyperconjugation. nih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While specific MD simulation studies on this compound are not widely documented, the technique is highly applicable to understanding its behavior in a biological environment. For instance, MD simulations can be used to model the interaction of this herbicide with its target proteins, such as auxin-binding proteins. nih.gov
These simulations can provide insights into the binding affinity, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, and the conformational changes that may occur upon binding. MD simulations can also be used to study the behavior of this compound in aqueous solution or its permeation through cell membranes, providing a more dynamic and realistic picture of its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For herbicides like this compound, QSAR can be used to predict the herbicidal activity of new, unsynthesized analogs and to understand the key molecular features that contribute to their efficacy.
Both 2D and 3D QSAR approaches can be applied to the study of phenoxypropionic acid herbicides. 2D QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and physicochemical properties.
3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules. researchgate.net In a typical 3D QSAR study, a set of structurally related compounds with known herbicidal activities are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. researchgate.net These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.
The selection of appropriate molecular descriptors is a critical step in any QSAR study. For auxin-like herbicides, including this compound, a variety of descriptors are relevant. scitechnol.com These can be broadly categorized as:
Steric descriptors: These relate to the size and shape of the molecule and can include parameters like molecular weight, volume, and surface area. In 3D QSAR, the steric fields directly represent the spatial arrangement of the molecule.
Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. These descriptors are crucial for understanding the electrostatic interactions with the biological target.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is important for its transport and binding to the target site. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.
By correlating these descriptors with the herbicidal activity of a series of phenoxypropionic acids, a predictive QSAR model can be developed. Such a model can then be used to guide the design of new, more potent herbicides.
Table 2: Key Molecular Descriptors in QSAR Studies of Auxin-like Herbicides
| Descriptor Category | Examples | Relevance to Herbicidal Activity |
| Steric | Molecular Weight, Molar Volume, Shape Indices | Influences binding affinity and fit within the target protein's active site. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding, and chemical reactivity. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects absorption, distribution, and transport to the site of action. |
This table provides a generalized overview of descriptors relevant to the class of auxin-like herbicides to which this compound belongs.
Pharmacophore Modeling for Receptor Binding
This compound belongs to the class of phenoxy herbicides, which often function as synthetic auxins. Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For auxin-like compounds, these models are crucial for understanding the interaction with auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. researchgate.net
A general pharmacophore model for auxin activity includes several key features derived from the structures of active compounds. researchgate.net These typically consist of:
A Carboxylic Acid Group: This feature is essential as it becomes deprotonated at physiological pH to a carboxylate anion, which forms a crucial electrostatic interaction with the receptor.
An Aromatic Ring System: This provides a necessary hydrophobic region that interacts with non-polar residues in the receptor's binding pocket.
Specific Spatial Relationship: The distance and orientation between the carboxylate group and the hydrophobic ring are critical for proper binding and subsequent activation of the auxin signaling pathway.
The structure of this compound fits this pharmacophore model. The propanoic acid moiety provides the carboxylate group, while the 4-chlorophenoxy ring serves as the hydrophobic feature. Computational models help to visualize how this molecule fits into the auxin binding site, correlating its chemical structure with its biological function as a synthetic auxin. researchgate.net
In Silico Prediction of Enantioselectivity and Biological Activity
In silico methods, which involve computer-based simulations, are powerful tools for predicting the biological activity and enantioselectivity of chiral compounds like 2-(4-chlorophenoxy)propanoic acid. nih.gov This compound exists as two enantiomers, (2S) and (2R), which often exhibit different biological activities due to the stereospecific nature of their interactions with target proteins in plants. ontosight.ai For many phenoxypropanoic acid herbicides, the (R)-enantiomer is significantly more biologically active than the (S)-enantiomer. ontosight.ai
Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can predict and explain these differences.
Molecular Docking: This method simulates the binding of a ligand (the herbicide enantiomer) to the three-dimensional structure of its target receptor. By calculating the binding affinity or free energy of binding for each enantiomer, researchers can predict which one will form a more stable complex with the receptor, and thus be more active. A more negative binding energy typically indicates a stronger and more favorable interaction. This approach can quantitatively predict the enantioselectivity of the compound.
Below is an illustrative data table showing hypothetical molecular docking results for the enantiomers of 2-(4-chlorophenoxy)propanoic acid with a putative auxin receptor.
| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|
| (2R)-2-(4-chlorophenoxy)propanoic acid | -7.8 | Arg403, Ser335, Leu430 | High |
| This compound | -5.2 | Ser335, Leu430 | Low |
Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use calculated molecular descriptors, which are numerical representations of chemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity, 3D shape). For chiral molecules, 3D-QSAR methods are particularly useful as they can account for the different spatial arrangements of the enantiomers.
A QSAR model can predict the herbicidal activity of each enantiomer based on its specific set of descriptor values. The difference in the predicted activity serves as an in silico measure of enantioselectivity.
The following table provides examples of molecular descriptors that could be used in a QSAR model to predict the biological activity of the (2R) and (2S) enantiomers.
| Enantiomer | Molecular Descriptor | Descriptor Value (Hypothetical) | Predicted pIC50 (from QSAR model) |
|---|---|---|---|
| (2R)-2-(4-chlorophenoxy)propanoic acid | logP (Hydrophobicity) | 2.85 | 6.5 |
| Dipole Moment (Debye) | 2.1 | ||
| Molecular Surface Area (Ų) | 210.5 | ||
| This compound | logP (Hydrophobicity) | 2.85 | 4.3 |
| Dipole Moment (Debye) | 2.5 | ||
| Molecular Surface Area (Ų) | 211.0 |
These computational approaches are integral to modern agrochemical research, allowing for the rational design and screening of potent and selective herbicides while minimizing the need for extensive and costly experimental synthesis and testing. nih.govcam.ac.uk
Future Research Directions
Exploration of Novel Biocatalysts for Enantioselective Conversions
The demand for enantiomerically pure compounds in various industries has spurred research into efficient and environmentally friendly synthesis methods. Biocatalysis, utilizing enzymes or whole-cell systems, offers significant advantages over traditional chemical synthesis, including high selectivity and mild reaction conditions. nih.gov Future research will likely focus on the discovery and engineering of novel biocatalysts for the production of (2S)-2-(4-chlorophenoxy)propanoic acid.
Researchers are exploring a wider array of microorganisms and their enzymes for enantioselective reactions. For instance, lipases from various microbial sources have demonstrated potential in the enantioselective hydrolysis of related racemic esters. mdpi.com A key area of development is the use of enzymes in non-conventional media, such as ionic liquids, which can remarkably enhance enantioselectivity. mdpi.com The use of ene reductases for the asymmetric synthesis of chiral molecules also represents a promising avenue. chemrxiv.org
Future work will involve protein engineering to tailor the substrate specificity and improve the catalytic efficiency of existing enzymes. Techniques like directed evolution and rational design can be employed to create biocatalysts specifically optimized for the synthesis of this compound.
Table 1: Examples of Biocatalysts in Enantioselective Synthesis
| Biocatalyst Type | Example Organism/Enzyme | Reaction Type | Potential Application |
|---|---|---|---|
| Lipase (B570770) | Candida rugosa | Enantioselective hydrolysis | Resolution of racemic 2-(4-chlorophenoxy)propionate esters mdpi.com |
| Lipase | Pseudomonas fluorescens | Enantioselective hydrolysis | Production of enantiomerically pure (S)-2-arylpropanoic acids researchgate.net |
| Ene Reductase | Ene reductases | Asymmetric reduction | Synthesis of chiral fluoroalkanes and α-fluoroesters chemrxiv.org |
Advanced Spectroscopic and Structural Biology Techniques for Target Characterization
Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic and structural biology techniques are indispensable tools for this purpose. researchgate.netresearchgate.net
Spectroscopic methods such as UV-Vis, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) can provide detailed information about the binding affinity and conformational changes that occur when the compound interacts with a protein. researchgate.netazolifesciences.comnih.govresearchgate.net These techniques allow for the determination of binding constants and the identification of specific amino acid residues involved in the interaction. researchgate.net
Structural biology methods, including X-ray crystallography and cryo-electron microscopy (cryo-EM), can reveal the three-dimensional structure of the compound-protein complex at an atomic level. researchgate.netspringernature.commdpi.com This structural information is invaluable for understanding the basis of its biological activity and for the rational design of new molecules. The increasing accuracy of protein structure prediction tools like AlphaFold can also accelerate the process of structural determination. springernature.com
Table 2: Techniques for Target Characterization
| Technique Category | Specific Method | Information Obtained |
|---|---|---|
| Spectroscopy | UV-Vis, Fluorescence | Binding affinity, conformational changes azolifesciences.comresearchgate.net |
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Detailed structural and dynamic information of protein-ligand complexes researchgate.net |
| Structural Biology | X-ray Crystallography | High-resolution 3D structure of the compound-target complex springernature.commdpi.com |
Development of Predictive Computational Models for Environmental Persistence and Transformation
The environmental fate of this compound is a significant area of research. Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are becoming increasingly important for assessing the persistence and transformation of chemicals in the environment. nih.govresearchgate.net These in silico methods can estimate properties like biodegradability and half-life, helping to prioritize chemicals for further testing. researchgate.net
Future research will focus on developing more accurate and robust QSAR models by incorporating larger, high-quality datasets and advanced machine learning algorithms. nih.govresearchgate.net These models are built by correlating the chemical structures of compounds with their experimentally determined environmental properties. researchgate.net Web-based platforms are being developed that integrate multiple predictive models to provide a comprehensive risk assessment based solely on a chemical's structure. nih.gov The goal is to create models that are compliant with international regulatory standards, such as those set by the Organisation for Economic Co-operation and Development (OECD). researchgate.net
Integrated Multi-Omics Approaches to Understand Biological Responses
To gain a holistic understanding of the biological effects of this compound, researchers are turning to integrated multi-omics approaches. These studies combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes that occur within an organism upon exposure. frontiersin.orgnih.gov
For example, transcriptomics (RNA-seq) can identify genes that are up- or down-regulated in response to the compound, while proteomics can identify changes in protein expression levels. nih.gov Metabolomics can reveal alterations in metabolic pathways. frontiersin.org By integrating these datasets, researchers can identify key pathways and biological processes affected by the compound. frontiersin.orgnih.gov This approach has been used to uncover the interaction between the circadian clock and the response to herbicides in rice, identifying specific metabolites and genes that are involved. frontiersin.org Such integrated analyses can provide crucial insights into the compound's mode of action and potential off-target effects.
Application of this compound as a Chiral Probe in Fundamental Biological Research
The stereospecific nature of biological systems means that enantiomers of a chiral compound often exhibit different biological activities. This property makes chiral molecules like this compound valuable tools, or "chiral probes," for fundamental research. The distinct interactions of the (S)- and (R)-enantiomers can be used to investigate the stereoselectivity of enzymes, receptors, and other biological macromolecules.
Future research could utilize the enantiomers of 2-(4-chlorophenoxy)propanoic acid to explore the chiral recognition mechanisms of uncharacterized proteins or biological pathways. For instance, comparing the cellular responses to the (S)- and (R)-enantiomers can help identify stereospecific targets. Advanced chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD), can be employed in conjunction with specifically designed molecular probes to reliably establish the absolute configuration of chiral acids, which is essential for these studies. mdpi.com The differential degradation of the enantiomers by microbial communities also highlights their potential use in studying the enantioselective processes in environmental microbiology. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2S)-2-(4-chlorophenoxy)propanoic acid?
- Methodological Answer : The synthesis involves reacting 4-chlorophenol with a propanoic acid derivative under controlled conditions. For example, coupling 2-chloro-4-fluorophenol with a propanoic acid precursor (e.g., via esterification) can yield ~86% purity when using anhydrous solvents and temperatures between 60–80°C. Purification via chromatography or recrystallization is critical to isolate the enantiomerically pure (2S)-form .
- Key Parameters : Solvent choice (e.g., dichloromethane or THF), reaction time (6–12 hours), and catalysts (e.g., DCC for amide formation). Monitor progress using TLC or HPLC .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear acid-resistant gloves, goggles, and lab coats. Use indirect-vent goggles for liquid formulations to prevent splashes .
- Ventilation : Employ local exhaust ventilation to minimize inhalation exposure (Health Hazard Rating: 3/4) .
- Decontamination : Use wet methods or HEPA-filter vacuums for cleanup; avoid dry sweeping. Contaminated clothing must be laundered separately .
Q. How can researchers confirm the enantiomeric purity of the (2S)-isomer?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting data on environmental degradation pathways be resolved?
- Methodological Answer : Conduct isotopic labeling (e.g., -tagged compound) to track degradation products in controlled microbial assays (e.g., sand filter systems). Compare aerobic vs. anaerobic conditions, and analyze metabolites via LC-MS. For instance, microbial pesticide removal studies show variable half-lives (e.g., 10.5 min in sand filters vs. days in soil), requiring site-specific modeling .
Q. What strategies improve enantioselective synthesis to minimize racemization?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts like BINAP-metal complexes (e.g., Ru(II)) for phenoxy group coupling.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic esters, favoring the (2S)-enantiomer. Optimize pH (6.5–7.5) and temperature (25–37°C) to enhance enantiomeric excess (ee > 95%) .
Q. How do structural modifications affect biological activity in SAR studies?
- Methodological Answer :
- Functional Group Replacement : Substitute the chlorophenyl group with fluorophenyl or methyl groups to assess binding affinity changes (e.g., IC shifts in enzyme assays).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cytochrome P450 or hormone receptors. Validate with in vitro assays (e.g., competitive binding) .
Q. What analytical challenges arise in quantifying trace residues in environmental samples?
- Methodological Answer : Matrix effects in soil/water samples require SPE (solid-phase extraction) with C18 cartridges and derivatization (e.g., methyl ester formation) for GC-MS detection. Method validation should include spike-recovery tests (70–120% acceptable range) and LOQ (limit of quantification) determination (<1 ppb) .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity results for this compound?
- Methodological Answer : Variations in cell lines (e.g., HepG2 vs. HEK293), exposure times (acute vs. chronic), and metabolite generation (e.g., CYP450-mediated oxidation) can explain discrepancies. Standardize assays using OECD guidelines (e.g., MTT assay at 24/48/72 hours) and include positive controls (e.g., cisplatin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
